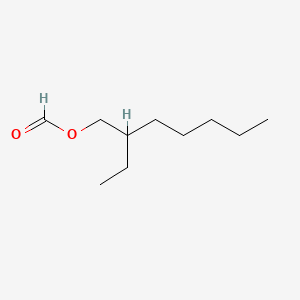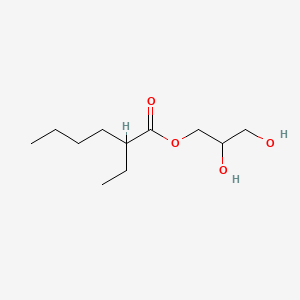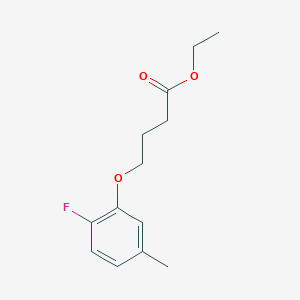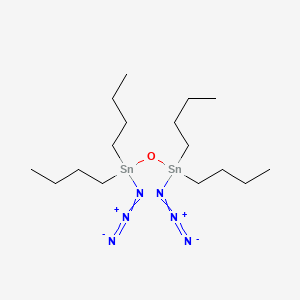
Tetrahydrofurfuryl hydrogen phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofurfuryl hydrogen phthalate is an organic compound that combines the structural elements of tetrahydrofurfuryl alcohol and phthalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofurfuryl hydrogen phthalate typically involves the esterification of tetrahydrofurfuryl alcohol with phthalic anhydride. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrofurfuryl hydrogen phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and tetrahydrofurfural.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phthalic acid and tetrahydrofurfural.
Reduction: Tetrahydrofurfuryl alcohol and phthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrahydrofurfuryl hydrogen phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetrahydrofurfuryl hydrogen phthalate involves its ability to undergo esterification and hydrolysis reactions. The ester bond formation and cleavage are central to its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and derivatives being studied.
Comparaison Avec Des Composés Similaires
Tetrahydrofurfuryl alcohol: Shares the tetrahydrofurfuryl moiety but lacks the phthalate group.
Phthalic acid: Contains the phthalate group but lacks the tetrahydrofurfuryl moiety.
Furfuryl alcohol: Similar structure but with an unsaturated furan ring instead of the saturated tetrahydrofuran ring.
Uniqueness: Tetrahydrofurfuryl hydrogen phthalate is unique due to its combination of the tetrahydrofurfuryl and phthalate groups, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Propriétés
Numéro CAS |
35395-64-3 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-(oxolan-2-ylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c14-12(15)10-5-1-2-6-11(10)13(16)18-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
Clé InChI |
UVTWTSOAOYEVAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)





![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)

